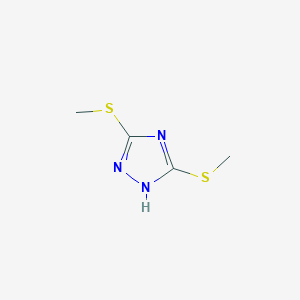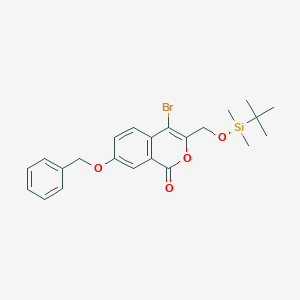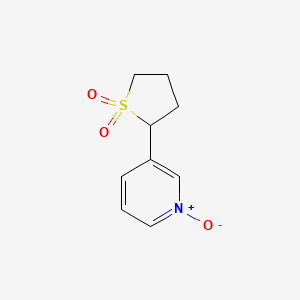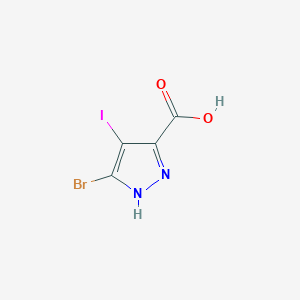
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.
Uniqueness
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
7411-22-5 |
|---|---|
Fórmula molecular |
C4H7N3S2 |
Peso molecular |
161.3 g/mol |
Nombre IUPAC |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
Clave InChI |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NN1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)





![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)



![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

